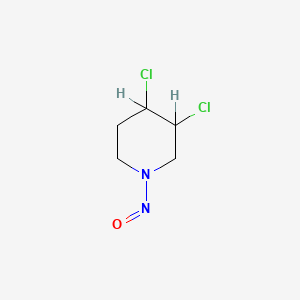

3,4-Dichloronitrosopiperidine

描述

Structure

3D Structure

属性

CAS 编号 |

57541-72-7 |

|---|---|

分子式 |

C5H8Cl2N2O |

分子量 |

183.03 g/mol |

IUPAC 名称 |

3,4-dichloro-1-nitrosopiperidine |

InChI |

InChI=1S/C5H8Cl2N2O/c6-4-1-2-9(8-10)3-5(4)7/h4-5H,1-3H2 |

InChI 键 |

PWVLDTAMPHWUNX-UHFFFAOYSA-N |

SMILES |

C1CN(CC(C1Cl)Cl)N=O |

规范 SMILES |

C1CN(CC(C1Cl)Cl)N=O |

同义词 |

3,4-dichloronitrosopiperidine |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies

Precursor Chemistry and Synthetic Methodologies for 3,4-Dichloronitrosopiperidine

Preparation of Dichloropiperidine Precursors

The direct and selective dichlorination of the piperidine (B6355638) ring at the 3 and 4 positions presents a considerable synthetic challenge. Literature describing the specific synthesis of 3,4-dichloropiperidine is not abundant; however, general methodologies for the synthesis of 3,4-disubstituted piperidines offer plausible routes. These methods often employ cyclization strategies or the modification of existing heterocyclic systems.

Stereoselective approaches to 3,4-disubstituted piperidines have been developed, which could potentially be adapted for the synthesis of a 3,4-dichloropiperidine precursor. For instance, methods starting from 2-pyridone have been utilized to achieve the stereoselective synthesis of 3,4-disubstituted piperidin-2-one derivatives. znaturforsch.com This involves an N-galactosylation followed by a nucleophilic addition and subsequent reaction with an electrophile to introduce substituents at the 3 and 4 positions. znaturforsch.com Another strategy involves the Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes, which can afford trans-3,4-disubstituted piperidines with high diastereoselectivity. rsc.orgrsc.org

The synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines. acs.org This method transfers the stereochemistry from a β-lactam precursor to the final piperidine product. acs.org Furthermore, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes represents a modular approach to furnishing 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

A potential, more direct, though speculative, approach could involve the addition of chlorine across the double bond of a suitable 3,4-dehydropiperidine derivative. google.com The success of such a reaction would depend on the regioselectivity and stereoselectivity of the halogenation.

Nitrosation Reactions: Reagents and Reaction Conditions

The conversion of the secondary amine of the 3,4-dichloropiperidine precursor to the N-nitroso derivative is the final key step. N-Nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent. organic-chemistry.org The most common nitrosating agent is nitrous acid (HNO₂), which is usually generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite. organic-chemistry.org The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the secondary amine. organic-chemistry.org

A variety of other nitrosating agents can be employed, offering different reactivity profiles and compatibilities with various functional groups. For example, tert-butyl nitrite (TBN) has been used for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, which is advantageous for substrates with acid-labile protecting groups. d-nb.info

The stoichiometry of the nitrosation reaction is crucial for maximizing the yield of the desired N-nitrosamine and minimizing side products. Typically, the reaction is carried out with a slight excess of the nitrosating agent to ensure complete conversion of the secondary amine. When using nitrous acid generated from sodium nitrite and a strong acid, the pH of the reaction medium is a critical parameter. The formation of the active nitrosating species, dinitrogen trioxide (N₂O₃), is favored under acidic conditions. However, at very low pH, the concentration of the unprotonated, nucleophilic amine is reduced, which can slow down the reaction. Therefore, careful control of pH is necessary for optimal results.

For other nitrosating agents like TBN, the reaction conditions are generally milder. Optimization would involve adjusting the temperature and reaction time to achieve complete conversion without decomposition of the product.

Catalysis can enhance the rate and efficiency of nitrosation reactions. It has been shown that formaldehyde (B43269) can catalyze the formation of nitrosamines from secondary amines and nitrite ions, particularly at pH values around 6 and higher. wikipedia.org This catalytic pathway is relevant in contexts where trace aldehydes may be present.

Micelle-catalyzed nitrosation has also been investigated. Cationic surfactants, by forming micelles, can significantly enhance the rate of nitrosation of hydrophobic secondary amines. nih.gov This effect is attributed to the concentration of the reactants within the micellar environment and a lowering of the pKa of the amine. nih.gov

Transition metal catalysis offers another avenue. For instance, a combination of catalytic copper(II) triflate (Cu(OTf)₂) and a base has been shown to effectively promote the N-nitrosation of secondary amines using nitromethane (B149229) as the nitroso source under an oxygen atmosphere. acs.org

Stereochemical Control in Synthesis

The compound this compound possesses two stereogenic centers at the C3 and C4 positions of the piperidine ring. Consequently, it can exist as different stereoisomers (enantiomers and diastereomers). Controlling the stereochemistry during the synthesis is a key aspect of modern organic synthesis. nih.govacs.orgcolab.ws

The stereochemical outcome of the final product is largely determined by the stereochemistry of the 3,4-dichloropiperidine precursor. Therefore, the stereoselective synthesis of this precursor is paramount. As discussed in section 2.1.1, several methods for the stereoselective synthesis of 3,4-disubstituted piperidines have been reported. These methods, which include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions, could in principle be applied to control the relative and absolute stereochemistry of the two chlorine atoms. znaturforsch.comrsc.orgacs.org

For example, the use of a chiral auxiliary attached to the nitrogen atom can direct the stereoselective introduction of substituents. znaturforsch.com Similarly, asymmetric catalysis, employing a chiral catalyst, can be used to favor the formation of one enantiomer over the other. nih.gov If a specific diastereomer of 3,4-dichloropiperidine (e.g., cis or trans) is obtained, the subsequent nitrosation reaction is unlikely to affect the existing stereocenters, thus yielding the corresponding stereoisomer of this compound.

Synthesis of Structural Analogs and Isotopic Derivatives

The synthesis of structural analogs of this compound could involve variations in the halogen atoms or the substitution pattern on the piperidine ring. For instance, by employing different halogenating agents in the precursor synthesis, one could potentially prepare 3,4-dibromo- or 3,4-difluoronitrosopiperidine. The synthesis of analogs with other substituents at different positions would rely on the availability of the corresponding substituted piperidine precursors.

Isotopic labeling is a powerful tool in various scientific disciplines, including metabolism and mechanistic studies. nih.gov The synthesis of isotopically labeled this compound would involve the incorporation of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule.

This can be achieved by using an isotopically labeled starting material in the synthesis of the piperidine precursor. For example, a deuterated version of a starting material could be carried through the synthetic sequence to yield a deuterated 3,4-dichloropiperidine. The subsequent nitrosation would then produce the isotopically labeled final product. The use of [piperidine-²H₁₀]pibutidine in a metabolic study highlights the feasibility of preparing and utilizing deuterated piperidine rings. nih.gov Commercially available labeled piperidine derivatives, such as 1-(chlorocarbonyl)piperidine-d10, could also serve as starting points for the synthesis of more complex labeled piperidines. asianpubs.org

Monochlorinated and Other Substituted Nitrosopiperidine Analogs

The synthesis of substituted nitrosopiperidines typically involves a two-step process: the synthesis of the corresponding substituted piperidine precursor, followed by N-nitrosation. The introduction of substituents like chlorine atoms onto the piperidine ring influences the chemical properties of the resulting nitrosamine (B1359907).

Research into the synthesis of chloropiperidines provides a foundation for creating these precursors. For instance, 3-chloropiperidines can be synthesized through various methods, including the treatment of precursor molecules with reagents like N-chlorosuccinimide (NCS). researchgate.net Once the substituted piperidine is obtained, the final step is nitrosation. This reaction is generally achieved by treating the secondary amine with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions. researchgate.net The rate of nitrosation can be affected by the basicity of the amine and by steric hindrance around the nitrogen atom. europa.euacs.org For example, electron-withdrawing substituents can decrease the amine's basicity. europa.eu

Various substituted nitrosopiperidine analogs have been synthesized for research purposes. The table below lists some examples of monochlorinated and other substituted nitrosopiperidines mentioned in chemical literature.

| Compound Name | Position of Substitution | Type of Substituent | Reference |

| 4-Chloro-1-nitrosopiperidine | 4 | Chloro | chemicalbook.com |

| 4-Methyl-1-nitrosopiperidine | 4 | Methyl | chemicalbook.com |

| 2-Methyl-1-nitrosopiperidine | 2 | Methyl | chemicalbook.com |

| 2,6-Dimethyl-1-nitrosopiperidine | 2 and 6 | Methyl | chemicalbook.com |

| N-nitroso-4-hydroxypiperidine | 4 | Hydroxy | chemicalbook.com |

| N-nitroso-3-hydroxypiperidine | 3 | Hydroxy | chemicalbook.com |

Deuterium or Carbon-13 Labeled Variants for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative mass spectrometry. researchgate.netmedchemexpress.com The synthesis of deuterium (²H or D) or carbon-13 (¹³C) labeled nitrosopiperidines allows researchers to trace the path of molecules through complex chemical or biological systems. medchemexpress.comnih.gov

Deuterium Labeling: The introduction of deuterium can be accomplished through several synthetic strategies. researchgate.net

Catalytic Exchange: One common method is a base or acid-catalyzed exchange of hydrogen for deuterium using deuterium oxide (D₂O) as the deuterium source. researchgate.net

Reduction with Deuterated Reagents: Precursor molecules containing reducible functional groups can be treated with deuterium-labeled reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms at specific positions. The resulting deuterated amine is then nitrosated. researchgate.net

Catalytic Deuteration: This involves the use of deuterium gas (D₂) and a catalyst to reduce a double bond in a precursor molecule, thereby introducing deuterium atoms. researchgate.net

An example is the synthesis of N-Nitrosopiperidine-d₁₀, where all ten hydrogen atoms on the piperidine ring are replaced with deuterium. medchemexpress.com

Carbon-13 Labeling: Synthesizing ¹³C-labeled variants is often more complex and requires building the molecular skeleton from ¹³C-enriched starting materials. rsc.orgnih.gov

Building Block Approach: A versatile method starts with a simple, universally applicable ¹³C-labeled building block, such as ¹³C-labeled acetylene (B1199291) or potassium cyanide (K¹³CN). rsc.orgnih.gov This labeled unit is then incorporated into the target structure through a multi-step synthetic sequence. For example, [1-¹³C]tetradecanoic acid was synthesized by treating 1-bromotridecane (B143060) with K¹³CN, followed by hydrolysis. nih.gov A similar strategy could be envisioned for constructing a ¹³C-labeled piperidine ring.

Site-Specific Labeling: For targeted studies, specific carbon atoms can be labeled. The synthesis of [3-¹³C]tetradecanoic acid involved the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane. nih.gov Such specific labeling is crucial for detailed NMR spectroscopic studies of molecular structure and dynamics. nih.gov

The table below summarizes general strategies for isotopic labeling.

| Isotope | Labeling Strategy | Common Reagents/Sources | Purpose | Reference |

| Deuterium (²H) | Catalytic H/D Exchange | D₂O | Mechanistic Studies, MS Standards | researchgate.net |

| Deuterium (²H) | Reduction of Precursors | LiAlD₄, NaBD₄ | Mechanistic Studies, MS Standards | researchgate.net |

| Carbon-13 (¹³C) | Building from Labeled Precursors | K¹³CN, ¹³C-Acetylene | NMR Studies, Mechanistic Probes | rsc.orgnih.gov |

Modifications of the Piperidine Ring System in Related Nitrosamines

Altering the six-membered piperidine ring by introducing heteroatoms or changing its substitution pattern can significantly impact the chemical and physical properties of the corresponding nitrosamine. These modifications affect factors such as basicity and the rate of nitrosation. europa.eu

Heteroatom Substitution: A well-documented example is the comparison between piperidine and morpholine. In morpholine, the CH₂ group at the 4-position of the piperidine ring is replaced by an oxygen atom. This substitution has a profound electronic effect; the electron-withdrawing nature of the oxygen atom decreases the basicity of the amine compared to piperidine. This lower basicity, in turn, leads to an increased rate of nitrosation under specific conditions. europa.eu

Steric Effects: The introduction of bulky substituents on the piperidine ring, particularly near the nitrogen atom, can create steric hindrance. This hindrance can impede the approach of the nitrosating agent, thereby reducing the rate of nitrosamine formation. For example, the nitrosation rate for piperidines with methyl groups at the 2- and 6-positions is significantly lower than that of unsubstituted piperidine. europa.euacs.org

Ring Annulation: Fusing other rings to the piperidine scaffold, as seen in various alkaloids, creates more rigid and complex structures. The synthesis of these systems, such as the tricyclic derivatives prepared via Biginelli-like reactions involving indane-1,3-dione, demonstrates how the core piperidine (or dihydropyrimidine) structure can be incorporated into larger, more complex molecular architectures. mdpi.com

These structural modifications are crucial for developing a comprehensive understanding of how the molecular framework influences reactivity and potential biological activity.

Metabolic Transformations and Molecular Mechanistic Studies in Vitro & Theoretical

In Vitro Metabolic Pathways Relevant to 3,4-Dichloronitrosopiperidine

In vitro metabolic studies, often utilizing liver subcellular fractions, are instrumental in elucidating the biotransformation of chemical compounds. These systems allow for the investigation of both enzymatic and non-enzymatic reactions that can alter the structure and properties of a parent compound.

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is a primary system for the metabolism of a vast array of foreign compounds (xenobiotics). nih.gov These enzymes catalyze a variety of reactions, with oxidation being the most common. nih.gov The purpose of this metabolism is to convert compounds into more water-soluble forms, facilitating their excretion from the body. nih.govyoutube.com

The CYP3A4 isozyme is particularly significant, as it is responsible for the metabolism of over half of all medicines. medsafe.govt.nz Its activity is influenced by various factors, including age and sex, with females generally exhibiting higher CYP3A4 activity. medsafe.govt.nz The process of CYP-mediated metabolism involves the binding of a substrate to the enzyme's heme-iron center, followed by a series of electron transfers and oxygen activation steps. nih.gov This ultimately leads to the formation of a more hydrophilic metabolite. youtube.com

While specific studies on this compound are not detailed in the provided search results, the general principles of CYP-mediated metabolism are well-established. For instance, studies on other chlorinated compounds, such as 2,4-dichlorophenol, have shown that human CYP3A4 can metabolize them into various hydroxylated and quinone-type products. nih.gov Similarly, the metabolism of complex molecules often involves multiple sites of oxidation or hydroxylation on their chemical structures. frontiersin.org

Other oxidoreductases, such as aldehyde oxidase, can also play a role in the metabolism of certain compounds, although in some cases, chemical modifications to a molecule can prevent this type of metabolism. frontiersin.org

Metabolism is not exclusively driven by enzymes. Non-enzymatic reactions, which can occur spontaneously or be catalyzed by small molecules like metal ions, are also an integral part of metabolic networks. nih.gov These reactions can include isomerizations, decompositions, and other transformations. nih.gov For example, the final step in the biosynthesis of the metabolite ergothioneine (B1671048) can occur non-enzymatically, and the biosynthesis of vitamin D3 involves non-enzymatic isomerizations. nih.gov The existence of these non-enzymatic pathways is a crucial consideration in understanding the complete metabolic fate of a compound. nih.govnih.gov

The identification of metabolites formed during in vitro incubations is a key step in understanding metabolic pathways. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and identifying these metabolic products. frontiersin.orgnih.gov

For example, in vitro studies with other complex heterocyclic compounds have identified a range of metabolites. frontiersin.org These can result from various reactions, including:

Oxidation and Hydroxylation: The addition of oxygen or hydroxyl groups to the molecule, often at multiple positions. frontiersin.orgnih.gov

Piperidine (B6355638) Ring Opening: The cleavage of the piperidine ring structure to form linear metabolites. frontiersin.org

Dehydrogenation: The removal of hydrogen atoms, which can be a bioactivation step. nih.gov

Ester Cleavage: The hydrolysis of ester bonds within the molecule. nih.gov

The specific metabolites formed from this compound would depend on its susceptibility to these and other metabolic reactions. The table below illustrates hypothetical metabolite structures based on common metabolic transformations.

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| This compound | Hydroxylated this compound | Hydroxylation |

| This compound | 3,4-Dichloro-N-hydroxypiperidine | Denitrosation followed by oxidation |

| This compound | Open-chain chlorinated amine | Piperidine ring opening |

Molecular Mechanisms of Interaction with Biomolecules (e.g., DNA, proteins, excluding biological outcomes)

Understanding how a compound or its metabolites interact with essential biomolecules like DNA and proteins is fundamental to assessing its chemical reactivity and potential mechanisms of action.

Certain chemical compounds, or their metabolic products, can be electrophilic and react with nucleophilic sites on biomolecules. This process, known as alkylation, can lead to the formation of covalent adducts with DNA and proteins.

The metabolic activation of some compounds can generate reactive intermediates. For instance, the dehydrogenation of certain cyclic compounds is considered a bioactivation step that can lead to the formation of electrophilic species. nih.gov These reactive intermediates can then go on to form adducts. For example, some metabolites can be "trapped" using agents like glutathione (B108866) (GSH) or cyanide in vitro, which provides evidence for the formation of reactive species. frontiersin.org

The rate at which adducts form is a critical factor in determining the potential for a compound to interact with biomolecules. The kinetics of adduct formation can be influenced by several factors, including the reactivity of the alkylating species and the accessibility of the nucleophilic sites on the target biomolecule. While specific kinetic data for this compound is not available in the provided search results, the principles of reaction kinetics would apply. The half-life and reactivity of electrophilic metabolites are key determinants in their ability to form adducts. nih.gov

Stereoselective Interactions at the Molecular Level

The introduction of two chlorine atoms at the 3 and 4 positions of the piperidine ring of this compound creates multiple stereoisomers, each of which may interact differently with metabolizing enzymes. The cis and trans diastereomers, along with their respective enantiomers, will present distinct three-dimensional conformations. This stereochemistry is expected to play a crucial role in the binding affinity and orientation of the molecule within the active site of cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of nitrosamines.

Although direct stereoselective interaction studies for this compound are not available, research on other chiral compounds and their interactions with CYPs provides a framework for understanding potential stereoselectivity. For instance, studies with other chiral substrates have demonstrated that enantiomers can be metabolized at different rates and sometimes even by different CYP isoforms, leading to varying metabolic profiles and biological effects. The specific spatial arrangement of the chlorine atoms and the nitrosamino group in each stereoisomer of this compound will dictate its fit within the enzyme's active site, influencing the regioselectivity and stereoselectivity of metabolic reactions such as hydroxylation.

Theoretical molecular modeling and computational studies, while not found specifically for this compound, are powerful tools to predict these interactions. Such studies on other nitrosamines have shown that the energy barriers for different metabolic pathways can be calculated, providing insights into the most probable routes of metabolism for different stereoisomers.

Influence of Piperidine Ring and Chlorine Substituents on Metabolism

The metabolism of N-nitrosamines like N-nitrosopiperidine is primarily initiated by enzymatic hydroxylation at the α-carbon atoms (the carbon atoms adjacent to the nitrosamino group). This metabolic activation is a critical step leading to the formation of reactive intermediates.

The piperidine ring serves as the structural backbone for this metabolic activity. In the case of N-nitrosopiperidine, α-hydroxylation is a key activation pathway catalyzed by CYP enzymes. This reaction leads to the formation of an unstable α-hydroxynitrosamine, which can spontaneously decompose to form a reactive diazonium ion that is capable of alkylating cellular macromolecules, including DNA.

The presence of chlorine substituents on the piperidine ring is expected to significantly modulate the metabolism of this compound in several ways:

Steric Effects: The chlorine atoms add steric bulk to the piperidine ring. This can influence how the molecule binds to the active site of metabolizing enzymes. Depending on the specific CYP isoform, the steric hindrance caused by the chlorine atoms could either hinder or facilitate metabolism at certain positions. For example, the presence of a chlorine atom at the 3-position might sterically hinder hydroxylation at the adjacent α-carbon (C2).

Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of a molecule. Increased lipophilicity can enhance the partitioning of the compound into biological membranes and its affinity for the lipophilic active sites of CYP enzymes, potentially leading to a higher rate of metabolism.

A comparative study on the carcinogenicity of chlorinated nitrosopiperidines in Fischer rats provides indirect evidence for the profound influence of chlorine substituents. The study demonstrated that the relative potency increased in the order of 3-chloronitrosopiperidine, 4-chloronitrosopiperidine, and this compound, with the dichloro-substituted compound being the most potent. This suggests that the number and position of chlorine atoms significantly impact the biological activity, which is closely linked to its metabolic activation.

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Separations and Detection

Chromatographic techniques are essential for the separation of 3,4-Dichloronitrosopiperidine from complex matrices and for its quantification. Both gas and liquid chromatography offer viable pathways for analysis, each with distinct advantages.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. Given the presumed volatility of this compound, GC-based methods are highly suitable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of trace-level organic compounds. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. For this compound, GC-MS would not only confirm its identity but also provide unequivocal structural evidence. Due to the low permissible limits for potentially hazardous compounds, GC-MS is often necessary. researchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. nih.gov While it does not provide the same level of specificity as MS, its sensitivity and reliability make it suitable for routine analysis once the identity of the compound has been confirmed. nih.gov For less volatile compounds, direct injection GC-FID can be employed. researchgate.net

| Parameter | Typical GC-FID Conditions for Amine Analysis |

| Column | Agilent CP-Volamine |

| Inlet Liner | Restek Siltek® |

| Injection Mode | Direct Injection |

| Detector | Flame Ionization Detector (FID) |

| Quantitation Limit | ~3-4 µg/mL |

This table illustrates typical conditions for the analysis of volatile amines, which would be a starting point for method development for this compound. nih.gov

Liquid chromatography is particularly useful for compounds that are not sufficiently volatile or are thermally labile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry are powerful techniques for the analysis of a wide range of compounds. basicmedicalkey.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of compounds in complex mixtures. mdpi.com The sample is separated on an HPLC column, and the eluent is introduced into a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the target compound, which is then fragmented, and the resulting daughter ions are detected by the second mass spectrometer. This multiple-reaction monitoring (MRM) provides a high degree of certainty in identification and quantification. mdpi.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns, resulting in faster analysis times and higher resolution compared to traditional HPLC. chromatographyonline.com

| Parameter | HPLC-MS/MS Conditions for Dichloroaniline Analysis |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Limit of Quantification (LOQ) | 2.0 - 3.03 µg/kg |

This table shows representative conditions for the analysis of 3,4-dichloroaniline, a structurally related compound, which could be adapted for this compound. mdpi.com

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. The goal is to isolate the analyte of interest and remove interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly for food and environmental samples. It typically involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using a combination of sorbents to remove matrix components. For a compound like this compound, a modified QuEChERS method could be developed to optimize extraction and cleanup. mdpi.com

Solid-Phase Extraction (SPE): SPE is another common technique for sample cleanup and concentration. A variety of sorbents can be used depending on the properties of the analyte and the matrix.

Matrix Effects: In LC-MS/MS, matrix components can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. Careful optimization of sample preparation and chromatographic conditions is necessary to minimize these effects. mdpi.com

To ensure the reliability of an analytical method, it must be validated according to established guidelines. researchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. mdpi.commdpi.com

Recovery: The percentage of the analyte that is recovered through the sample preparation and analysis process. mdpi.comcdc.gov

Precision and Accuracy: The closeness of repeated measurements to each other and to the true value, respectively. mdpi.com

| Validation Parameter | Typical Performance for HPLC-MS/MS Analysis |

| Linearity (r²) | > 0.99 |

| LOD | ~0.6-1.0 µg/kg |

| LOQ | ~2.0-3.0 µg/kg |

| Recovery | 75-98% |

| Relative Standard Deviation (RSD) | < 12% |

This table summarizes typical validation parameters for a validated HPLC-MS/MS method for a related compound. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule and their chemical environments. For this compound, one would expect to see distinct signals for the protons on the piperidine (B6355638) ring, with their chemical shifts and coupling patterns influenced by the presence of the chlorine and nitroso groups.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Illustrative ¹H NMR Data for a Structurally Similar Compound: 3,4-Dichlorobenzaldehyde

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aldehyde Proton | 9.959 | s | - |

| Aromatic Proton | 7.961 | d | 1.8 Hz |

| Aromatic Proton | 7.728 | dd | 8.2 Hz, 1.8 Hz |

| Aromatic Proton | 7.641 | d | 8.2 Hz |

This table provides the ¹H NMR data for 3,4-Dichlorobenzaldehyde, a compound with a dichlorinated aromatic ring, illustrating the types of signals and couplings that might be observed in a related structure like this compound. chemicalbook.com

Illustrative ¹H NMR Data for a Structurally Similar Compound: 3,4-Dichlorobenzoic Acid

While specific peak assignments are not detailed in the available source, the spectrum of 3,4-Dichlorobenzoic acid would show signals corresponding to the aromatic protons, with their chemical shifts influenced by the carboxylic acid and chlorine substituents. chemicalbook.com

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Fragment Analysis

Mass spectrometry serves as a cornerstone in the structural analysis of organic compounds. While specific fragmentation data for this compound is not extensively detailed in the public domain, the analysis of related chlorinated and nitrosamine (B1359907) compounds allows for a predictive understanding of its behavior in a mass spectrometer.

Electron ionization (EI) would likely induce initial fragmentation by cleavage of the N-N bond, a common pathway for nitrosamines, leading to the loss of the nitroso group (•NO). Subsequent fragmentation could involve the loss of chlorine atoms and ring cleavage. The resulting mass-to-charge ratios (m/z) of these fragments would be instrumental in confirming the compound's identity. For instance, the mass spectrum of a related compound, 3-(3,4-Dichlorophenyl)propionic acid, shows characteristic fragmentation patterns that help in its identification. nist.gov

Tandem MS (MS/MS) would offer more profound structural insights by isolating a specific parent ion and subjecting it to further fragmentation. This technique would be crucial in differentiating isomers and elucidating the precise connectivity of atoms within the this compound molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The vibrational spectra obtained from these methods provide a molecular fingerprint.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. Key vibrational modes would include:

N-N=O stretching: The nitroso group would display a strong absorption band, typically in the region of 1450-1550 cm⁻¹.

C-N stretching: Vibrations of the carbon-nitrogen bonds within the piperidine ring would appear in the fingerprint region.

C-H stretching: The aliphatic C-H bonds of the piperidine ring would show characteristic stretches around 2850-3000 cm⁻¹.

C-Cl stretching: The carbon-chlorine bonds would produce strong absorption bands in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for non-polar bonds. The symmetric vibrations of the piperidine ring and the C-Cl bonds would likely produce strong Raman signals. The analysis of similar chlorinated heterocyclic compounds, such as chloropyridazines, has demonstrated the utility of combining IR and Raman spectroscopy for a complete vibrational assignment. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The nitroso group (N=O) in this compound acts as a chromophore.

The UV-Vis spectrum of this compound would be expected to show an absorption maximum (λmax) corresponding to the n → π* electronic transition of the N=O group. This transition typically occurs in the near-UV region. The presence of the chlorine atoms may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to unsubstituted nitrosopiperidine. The study of other chlorinated aromatic compounds often reveals shifts in their UV-Vis spectra due to the electronic effects of the halogen substituents. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Advanced Spectroscopic Methods

While the primary spectroscopic techniques provide a wealth of information, other advanced methods could offer further specialized insights, though their application to this compound is not documented.

Mössbauer Spectroscopy: This technique is specific to certain nuclei, most commonly Iron-57. It would not be directly applicable to this compound unless it were part of a metal complex.

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an atomic emission spectroscopy technique that can determine the elemental composition of a sample. It could be used to confirm the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine in this compound.

Interlaboratory Comparison and Standardization of Analytical Protocols

To ensure the reliability and comparability of analytical data for this compound across different laboratories, the development and implementation of standardized analytical protocols are essential. Interlaboratory comparisons (ILCs), also known as proficiency tests, play a crucial role in this process. europa.eufao.orgnih.govcompalab.orgeuropa.eu

An ILC for this compound would involve distributing identical, well-characterized samples to multiple laboratories. Each laboratory would analyze the sample using a specified or their own in-house method. The results would then be statistically compared to assess the performance of the laboratories and the analytical methods themselves.

The key objectives of such a program would be to:

Evaluate the accuracy and precision of different analytical techniques for the quantification of this compound.

Identify potential sources of error and variability in the analytical measurements.

Establish consensus values for reference materials.

Promote the adoption of best practices and standardized operating procedures (SOPs) for the analysis of this compound.

The standardization of methods, often facilitated by organizations like the International Organization for Standardization (ISO), is critical for regulatory purposes and for ensuring data quality in scientific research.

Structure Activity Relationship Sar and Computational Chemistry Studies

Theoretical Foundations of Structure-Activity Relationships

The core principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.org This relationship allows for the modification of a compound's effect or potency by altering its chemical makeup. wikipedia.org For N-nitrosamines, including 3,4-Dichloronitrosopiperidine, SAR provides a basis for predicting their chemical reactivity and potential transformations.

The chemical activity of N-nitrosamines is largely dictated by the electronic and steric properties of the molecule. scispace.comnih.gov A fundamental concept in predicting the activity of these compounds is the understanding of their metabolic activation. scispace.comnih.govnih.gov For many N-nitrosamines, enzymatic α-hydroxylation by cytochrome P450 is a critical step. nih.govresearchgate.net This process leads to the formation of an unstable α-hydroxy nitrosamine (B1359907), which can then decompose to a diazonium ion, a potent DNA alkylating agent. nih.gov

The reactivity of this compound is therefore conceptually linked to the stability of potential intermediates and the accessibility of the α-protons (protons on the carbons adjacent to the nitrosamine nitrogen). The presence of electron-withdrawing chlorine atoms on the piperidine (B6355638) ring is expected to influence the electron density of the entire molecule, thereby affecting the rate and mechanism of its potential reactions. whiterose.ac.uk Computational methods such as Density Functional Theory (DFT) are instrumental in modeling these activation pathways and calculating the associated energy barriers. scispace.comnih.gov

Several molecular features are critical in governing the reactivity of N-nitrosamines like this compound:

The N-Nitrosamine Group (N-N=O): This functional group is the primary determinant of the characteristic chemistry of nitrosamines. The planarity of the Cα-N-N=O moiety and the restricted rotation around the N-N bond are key structural features. nih.gov

α-Protons: The protons on the carbon atoms adjacent to the amine nitrogen (C2 and C6 of the piperidine ring) are crucial. Their acidity is increased compared to the parent amine, making them susceptible to abstraction, which can be a key step in certain reactions. nih.gov

Substituents on the Ring: The nature and position of substituents on the piperidine ring significantly impact reactivity. wikipedia.orgwhiterose.ac.uk In the case of this compound, the two chlorine atoms are expected to have a profound effect. Their strong electron-withdrawing inductive effect can decrease the basicity of the amine nitrogen and influence the electronic environment of the entire ring. The steric bulk of the chlorine atoms can also hinder the approach of reactants.

Protonation Site: In acidic media, N-nitrosopiperidine can be protonated. Computational studies have shown that the site of protonation (at the oxygen or the amine nitrogen) depends on the solvent, which in turn affects the subsequent photochemical reactions. nih.govacs.orgnih.gov For this compound, the electron-withdrawing chlorine atoms would likely decrease the basicity of the amine nitrogen, potentially favoring protonation at the oxygen atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure and a specific activity, such as reactivity or toxicity. wikipedia.orgwikipedia.org These models can be used to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental testing. researchgate.netsciforum.net

The first step in QSAR modeling is to represent the chemical structure using numerical values known as molecular descriptors. kg.ac.rs For a molecule like this compound, a variety of descriptors can be calculated to capture its physicochemical properties. These are typically categorized as 0D, 1D, 2D, and 3D descriptors. researchgate.netsciforum.net The selection of relevant descriptors is a critical step in developing a robust QSAR model. kg.ac.rsresearchgate.net

Table 1: Selected Molecular Descriptors Potentially Relevant for QSAR Modeling of this compound

| Descriptor Class | Descriptor Name | Description | Potential Relevance for this compound |

| 0D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Basic property influencing transport and distribution. |

| Atom Count | The total number of atoms in the molecule. | Relates to the size of the molecule. | |

| 1D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects membrane permeability. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Relates to hydrogen bonding potential and transport properties. |

| Kier & Hall Connectivity Indices | Topological indices that describe the branching and complexity of the molecular skeleton. | Captures structural features related to shape and size. | |

| E-State Indices | Atom-level descriptors that encode information about the electronic and topological environment of each atom. | Can quantify the influence of the chlorine and nitrosamine groups. | |

| 3D | Dipole Moment | A measure of the overall polarity of the molecule. | Reflects the charge distribution, which is important for intermolecular interactions. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to donate or accept electrons, a key factor in chemical reactivity. | |

| Van der Waals Volume | The volume occupied by the molecule. | A descriptor of molecular size and steric effects. |

This table is illustrative and the selection of descriptors for a specific QSAR model would depend on the endpoint being predicted and the diversity of the training set.

Once descriptors are calculated for a set of related compounds (a training set), a mathematical model is developed to correlate these descriptors with the observed activity. medcraveonline.com Multiple Linear Regression (MLR) is a common technique used for this purpose. mdpi.com The goal is to create an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their regression coefficients. uniroma1.it

A hypothetical training set for developing a QSAR model for the reactivity of substituted nitrosopiperidines might include compounds with varying substituents at different positions on the piperidine ring.

Table 2: Hypothetical Training Set for a QSAR Model of Substituted Nitrosopiperidines

| Compound Name | R1 | R2 | R3 | R4 | Experimental Activity (e.g., log(1/EC₅₀)) |

| N-Nitrosopiperidine | H | H | H | H | 2.5 |

| 4-Methyl-N-nitrosopiperidine | H | H | CH₃ | H | 2.8 |

| 4-Chloro-N-nitrosopiperidine | H | H | Cl | H | 3.1 |

| 3-Methyl-N-nitrosopiperidine | H | CH₃ | H | H | 2.7 |

| 3,3-Dimethyl-N-nitrosopiperidine | H | CH₃ | CH₃ | H | 2.9 |

| 3,4-Dichloro-N-nitrosopiperidine | H | Cl | Cl | H | Predicted Value |

This table is for illustrative purposes only. A real training set would require a much larger and more diverse set of compounds with experimentally determined activities.

The developed model must be rigorously validated to ensure its statistical robustness and predictive power. wikipedia.org Key statistical metrics used for validation include:

R² (Coefficient of Determination): Indicates the proportion of variance in the activity that is explained by the model. mdpi.com

Q² (Cross-validated R²): Assesses the model's internal predictive ability, often determined using a leave-one-out (LOO) procedure. mdpi.comnih.gov

External Validation: The model's ability to predict the activity of an independent set of compounds (a test set) that was not used in model development. numberanalytics.com

A validated QSAR model can be a powerful tool for predicting the chemical reactivity and potential transformations of compounds like this compound. researchgate.net For instance, QSAR models have been successfully developed to predict the carcinogenic potency of nitroso compounds. sciforum.netnih.gov

By inputting the calculated descriptors for this compound into a validated QSAR model for N-nitrosamine reactivity, one could predict its likely behavior. Such a model could suggest whether the presence of the two chlorine atoms would enhance or diminish its reactivity compared to the parent N-nitrosopiperidine or its monochlorinated analogues. The model could provide insights into:

Rate of metabolic activation: The electronic effects of the chlorine atoms, captured by descriptors like E-state indices or HOMO/LUMO energies, could be correlated with the rate of enzymatic hydroxylation. scispace.comnih.gov

Susceptibility to denitrosation: The model could predict the ease with which the nitroso group is cleaved under specific conditions. nih.gov

Formation of DNA adducts: By predicting the stability of the resulting carbenium ion, a QSAR model could offer an indirect measure of the compound's potential to alkylate DNA. scispace.comnih.gov

It is crucial to define the applicability domain of the QSAR model, which is the chemical space of structures for which the model is considered reliable. medcraveonline.comnumberanalytics.com Predictions for compounds that fall outside this domain, such as those with novel substituent patterns, should be treated with caution.

Advanced Computational Chemistry and Molecular Modeling

The exploration of this compound at the molecular level is greatly enhanced by advanced computational chemistry and molecular modeling techniques. These in silico methods provide profound insights into the molecule's electronic structure, conformational dynamics, reactivity, and potential interactions with biological targets, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net

DFT studies on similar N-nitroso compounds and halogenated heterocycles often employ hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net For this compound, such calculations would likely focus on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of nucleophilic and electrophilic reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra of the molecule. This can aid in the interpretation of experimental spectroscopic data and confirm the optimized structure as a true energy minimum. researchgate.netresearchgate.net

A hypothetical summary of DFT-calculated parameters for this compound is presented in Table 1.

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for experimentally validated values.

Molecular Dynamics (MD) Simulations for Conformational Studies

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.commdpi.comresearchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the flexibility of the piperidine ring and the rotational dynamics of the nitroso group. acs.orgnih.gov

For this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

Force Field Application: Using a suitable force field (e.g., AMBER, CHARMM) to describe the potential energy of the system as a function of atomic coordinates. mdpi.com

Simulation Run: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow for adequate sampling of conformational space. mdpi.comresearchgate.net

Analysis of the MD trajectory can provide information on:

Conformational Isomers: Identifying the predominant chair and boat conformations of the piperidine ring and the energy barriers between them.

Dihedral Angle Distributions: Quantifying the flexibility of specific bonds, such as the C-N-N=O dihedral angle, which influences the orientation of the nitroso group.

Table 2 illustrates the kind of data that could be extracted from an MD simulation of this compound.

Note: The data in this table is illustrative. Actual results would depend on the specific simulation parameters and force field used.

In Silico Reaction Pathway Simulations and Energy Profiling

Computational chemistry can be employed to model the potential chemical reactions of this compound, such as its formation or degradation. nih.govjst.go.jpresearchgate.net By simulating the reaction pathways, it is possible to identify transition states and calculate activation energies, providing insights into the kinetics and thermodynamics of the reactions.

For instance, the formation of this compound from 3,4-dichloropiperidine and a nitrosating agent could be modeled. jst.go.jp This would involve:

Locating Reactants, Products, and Transition States: Using quantum chemical methods to find the geometries of the starting materials, final products, and the high-energy transition state that connects them.

Calculating Reaction Energies: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction to predict its spontaneity.

Determining Activation Energy (Ea): Calculating the energy barrier that must be overcome for the reaction to occur, which is related to the reaction rate.

These simulations are valuable for understanding the mechanisms of nitrosamine formation and for predicting the potential for such reactions to occur under various conditions. nih.govjst.go.jpresearchgate.net

Molecular Docking and Binding Energy Calculations for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid receptor. mdpi.comnih.govd-nb.infonih.govpreprints.orgresearchgate.net This method is crucial in drug discovery and toxicology for identifying potential biological targets and understanding the molecular basis of a compound's activity.

If this compound were to be investigated for its interaction with a specific protein, molecular docking simulations would be performed. The process involves:

Preparation of Ligand and Receptor: Generating 3D structures of this compound and the target protein.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically sample different binding poses of the ligand within the active site of the receptor. mdpi.compreprints.org

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comd-nb.info

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. mdpi.com

Table 3 presents a hypothetical outcome of a molecular docking study of this compound with a generic protein active site.

Table 3: Hypothetical Molecular Docking Results for this compound

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score | -7.5 kcal/mol | Suggests a favorable binding interaction with the target protein. |

| Predicted Binding Pose | The dichloropiperidine ring occupies a hydrophobic pocket, while the nitroso group forms a hydrogen bond with a polar residue (e.g., Serine). | Provides a structural hypothesis for the binding mode. |

| Key Interacting Residues | Leucine, Valine, Phenylalanine, Serine | Identifies the amino acids in the active site that are crucial for binding. |

Note: This data is purely illustrative and serves to demonstrate the type of information obtained from molecular docking studies. The actual results would be specific to the protein target being investigated.

Limited Data Available on the Environmental Fate of this compound

Information on related compounds, such as the unsubstituted N-nitrosopiperidine and the degradation product 3,4-dichloroaniline, can offer some insights into the potential environmental behavior of this compound. For instance, nitrosamines as a class of compounds are known to be susceptible to photolysis, meaning they can be broken down by sunlight. The mobility of chlorinated organic compounds in soil is often influenced by factors like organic matter content and pH. However, the presence and position of the chlorine atoms on the piperidine ring can significantly alter the physicochemical properties of the molecule, affecting its specific environmental distribution, transport, and degradation rates.

Without specific studies on this compound, any discussion on its environmental fate would be largely speculative and based on extrapolations from other chemicals. This would not meet the standards of a detailed and scientifically rigorous analysis. Therefore, a comprehensive article focusing solely on the environmental chemistry and degradation pathways of this compound, complete with data tables and detailed research findings as requested, cannot be generated at this time due to the lack of available scientific literature.

Further research and experimental studies are required to determine the specific environmental properties of this compound, including its adsorption and leaching in soil, volatilization into the atmosphere, mobility in water, and its rates of photolytic and hydrolytic degradation.

Environmental Chemistry and Degradation Pathways

Future Research Directions and Unaddressed Academic Questions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-nitrosamines often involves reagents like nitrous acid generated in situ from sodium nitrite (B80452) and strong mineral acids, or other nitrosating agents such as nitrosyl chloride and various nitrogen oxides. rsc.org These methods, while established, can present environmental and safety challenges. The development of greener, more sustainable synthetic pathways for 3,4-Dichloronitrosopiperidine is a key area for future research.

Recent advancements in the synthesis of N-nitrosamines have focused on milder and more environmentally friendly conditions. For instance, the use of tert-butyl nitrite (TBN) under solvent-free conditions has been reported as an efficient method for N-nitrosation of secondary amines, offering high yields and a broad substrate scope. rsc.org Another approach involves an iodide-catalyzed process using nitromethane (B149229) and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Exploring the applicability of these and other green chemistry principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods. rsc.org The use of mild and inexpensive oxidizing reagents like OXONE® is also being investigated for the synthesis of nitrosamine (B1359907) derivatives. digitellinc.com

| Reagent/Method | Conditions | Advantages |

| tert-Butyl Nitrite (TBN) | Solvent-free | High yields, broad substrate scope, metal and acid-free. rsc.org |

| Iodide-catalyzed process | Nitromethane, TBHP | Mild, uses inexpensive catalysts and oxidants. organic-chemistry.org |

| [NO+·Crown·H(NO3)2-] complex | Dichloromethane | Homogeneous conditions, easy to handle reagent. organic-chemistry.org |

| N-Nitrososulfonamide | Mild experimental conditions | Stable reagent, high functional group tolerance. organic-chemistry.org |

| OXONE® | Mild conditions | Environmentally friendly, inexpensive. digitellinc.com |

In-depth Mechanistic Investigations of Complex Reactions

The reactivity of N-nitrosamines has been a subject of study to understand their biological activity and for potential synthetic applications. acs.org While the carcinogenicity of this compound has been established, detailed mechanistic studies of its reactions are less common. nih.gov Future research should focus on elucidating the mechanisms of its formation, decomposition, and reactions with other molecules.

N-nitrosamines can undergo a variety of reactions, including protonation, denitrosation, and reactions with electrophiles. acs.org The reactivity can be influenced by factors such as pH and the presence of nucleophiles. acs.org For example, the photolysis of N-nitrosamines in aqueous solutions is pH-dependent. acs.org A deeper understanding of the reaction mechanisms of this compound under various conditions is crucial for predicting its environmental fate and developing strategies for its degradation.

Advancements in Ultra-Trace Analytical Detection Methodologies

The detection of N-nitrosamines at ultra-trace levels is critical, particularly in pharmaceuticals and consumer products. nih.govdigitellinc.com Regulatory bodies have set stringent limits for these impurities, necessitating the development of highly sensitive and selective analytical methods. nih.gov

A variety of advanced analytical techniques are employed for the detection of N-nitrosamines, including:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) : These are the most commonly used techniques for the reliable quantification of low levels of N-nitrosamine impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS) : The FDA has developed LC-HRMS methods for the detection of multiple N-nitrosamine impurities in various drug products. nih.gov

Tandem Mass Spectrometry (MS/MS) : Both LC-MS/MS and GC-MS/MS methods are utilized for their high sensitivity and specificity. nih.govyoutube.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) : This ambient ionization technique offers high-throughput screening with minimal sample preparation. nih.gov

Future research in this area should focus on developing even more sensitive, rapid, and cost-effective methods for the detection of this compound in complex matrices. This includes the development of methods that can overcome challenges such as the in-situ formation of nitrosamine artifacts during analysis. digitellinc.com

| Analytical Technique | Application | Key Features |

| LC-MS/MS & GC-MS/MS | Quantification of trace N-nitrosamines in pharmaceuticals. nih.govnih.gov | High sensitivity and selectivity. nih.gov |

| LC-HRMS | Detection of multiple N-nitrosamine impurities in drugs. nih.gov | High mass accuracy and resolving power. |

| DART-MS | High-throughput screening of N-nitrosamines in medicines. nih.gov | Minimal sample preparation, rapid analysis. nih.gov |

| Headspace GC-MS | Analysis of volatile nitrosamines. gcms.cz | Suitable for volatile compounds. |

Integration of Multi-Omics Data with Computational Predictions for Chemical Transformations

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) provides a comprehensive understanding of the biological effects of chemical compounds. numberanalytics.comfrontiersin.org For this compound, integrating multi-omics data with computational modeling can help predict its metabolic fate and biological transformations.

Computational frameworks like TransPro have been developed to predict drug-induced proteome profiles by integrating multi-omics data. nih.gov Such approaches could be adapted to study the cellular response to this compound exposure. By combining experimental data with computational predictions, researchers can gain insights into the molecular mechanisms underlying its toxicity and identify potential biomarkers of exposure. nih.govresearchgate.net

Exploration of Novel Derivative Chemistry with Modified Reactivity Profiles

Exploring the synthesis of novel derivatives of this compound with modified reactivity profiles presents another avenue for future research. The introduction or modification of functional groups on the piperidine (B6355638) ring could significantly alter the compound's chemical and biological properties.

For instance, studies on other heterocyclic systems have shown that the introduction of different substituents can lead to derivatives with unique reactivity, allowing for specific chemical transformations such as catalytic hydrogenation, Diels-Alder reactions, and Michael additions. nih.gov Similarly, the synthesis of novel derivatives of 3,4-dicyanopyridines and 3,4-dicyanofuroxan (B3048591) has been explored. dtic.milresearchgate.net By systematically modifying the structure of this compound, it may be possible to develop new compounds with tailored reactivity for specific applications, or to better understand the structure-activity relationships within this class of compounds.

常见问题

Q. What are the recommended safety protocols for handling 3,4-Dichloronitrosopiperidine in laboratory settings?

Methodological Answer:

- Engineering Controls: Use chemical fume hoods for synthesis and handling to minimize inhalation exposure. Ensure eyewash stations and safety showers are accessible .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (NIOSH-approved N95 respirators) is required if ventilation is insufficient .

- Storage: Store in sealed containers in cool, dry, well-ventilated areas away from oxidizers. Label containers with GHS hazard pictograms (e.g., skin/eye irritant) .

- Waste Disposal: Segregate waste and consult local hazardous waste regulations. Use approved disposal facilities for nitroso compounds due to potential carcinogenicity .

Q. How can researchers design a synthesis protocol for this compound while minimizing byproduct formation?

Methodological Answer:

- Reaction Optimization: Use controlled nitrosation conditions (e.g., low-temperature addition of nitrous acid to piperidine derivatives) to reduce undesired side reactions. Monitor pH to avoid over-acidification .

- Purification: Employ column chromatography with silica gel or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures). Validate purity via HPLC or GC-MS .

- Byproduct Analysis: Characterize byproducts using NMR and FT-IR to identify structural deviations and adjust stoichiometry or reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use -NMR and -NMR to verify substitution patterns on the piperidine ring. Compare chemical shifts with analogous compounds (e.g., 2,3-Dichloropyridine derivatives) .

- Functional Group Analysis: FT-IR for nitroso (N=O) stretch identification (~1500–1600 cm) and UV-Vis for π→π* transitions in aromatic/nitroso systems .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., chloro or nitroso groups). Compare activation energies for SN1 vs. SN2 pathways .

- Solvent Effects: Simulate solvation models (e.g., PCM) to assess polar aprotic solvents' impact on reaction kinetics .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

Methodological Answer:

- Data Reliability Assessment: Classify studies using criteria from :

- Reliable with Restrictions: Studies following OECD/EPA guidelines but lacking GLP certification.

- Not Reliable: Studies with undocumented interferences (e.g., impurity interference in Ames tests).

- Meta-Analysis: Pool data from high-reliability studies (e.g., acute oral toxicity in rodents) and adjust for variables like solvent carriers or dosing regimens .

Q. How can researchers design a mechanistic study to elucidate the carcinogenic potential of this compound?

Methodological Answer:

- In Vitro Models: Use Ames tests (±S9 metabolic activation) to assess mutagenicity. Pair with comet assays in human hepatocytes to detect DNA strand breaks .

- In Vivo Models: Conduct chronic exposure studies in rodents (OECD 451) with histopathological analysis of liver/kidney tissues. Monitor urinary metabolites via LC-MS .

- Epigenetic Analysis: Investigate DNA methylation changes (e.g., whole-genome bisulfite sequencing) in exposed cell lines .

Q. What methodologies are optimal for analyzing environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies: Exclude aqueous solutions to UV light (254 nm) and analyze degradation products via HPLC-DAD. Compare half-lives under varying pH .

- Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown efficiency .

- QSAR Modeling: Apply EPI Suite to predict biodegradation endpoints (e.g., BioHCwin) and cross-validate with experimental data .

Methodological Frameworks

How to formulate a research question on the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

Q. How to conduct a literature review addressing gaps in this compound research?

Methodological Answer:

- Categorization: Organize studies into synthesis, toxicity, and applications. Use tools like Zotero for citation management .

- Gap Analysis: Identify understudied areas (e.g., metabolic pathways) using systematic reviews. Contrast findings with structurally similar compounds (e.g., 3,5-Dichloroacetophenone) .

- Critical Appraisal: Evaluate methodological rigor using ’s reliability tiers .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Non-linear Regression: Fit data to Hill or log-logistic models (e.g., GraphPad Prism) to estimate LD values .

- ANOVA with Post Hoc Tests: Compare toxicity across dose groups (e.g., Tukey’s HSD for pairwise differences) .

- Bayesian Analysis: Incorporate prior data (e.g., rodent studies) to refine uncertainty intervals in low-sample-size experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。